tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN4O2 and its molecular weight is 381.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which is structurally similar to the requested compound, was synthesized and characterized. This compound crystallized in the monoclinic crystal system and demonstrated weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions. It was also evaluated for its in vitro antibacterial and anthelmintic activity, showing moderate effectiveness in the latter (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Intermediate for Biologically Active Compounds
- tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, another similar compound, was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Role in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is significant as an intermediate in the synthesis of small molecule anticancer drugs. The synthesis method developed in this study yielded a high total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, structurally related to the requested compound, were synthesized and evaluated as potential antipsychotic agents. They were examined for binding to dopamine and serotonin receptors and showed promising in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).
Catalytic Activity in Acylation Chemistry
- The compound 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was synthesized and shown to have catalytic activity in acylation chemistry, particularly in the formation of tert-butyl acetate (Mennenga, Dorn, Menzel, & Ritter, 2015).
Asymmetric Synthesis of Nociceptin Antagonists
- An asymmetric synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was developed, which is a useful intermediate for the synthesis of nociceptin antagonists (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Orally Active Renin Inhibitors
- A series of benzimidazole derivatives, structurally related to the requested compound, were discovered as potent and orally bioavailable renin inhibitors. These compounds were identified through structural modification aimed at improving pharmacokinetic profiles while maintaining renin inhibitory activity (Tokuhara, Imaeda, Fukase, Iwanaga, Taya, Watanabe, Kanagawa, Matsuda, Kajimoto, Kusumoto, Kondo, Snell, Behnke, & Kuroita, 2018).
Properties
IUPAC Name |
tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)12-4-5-14-18-10-13(17)21(14)11-12/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKMUWJKOFSZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C(=NC=C3Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.